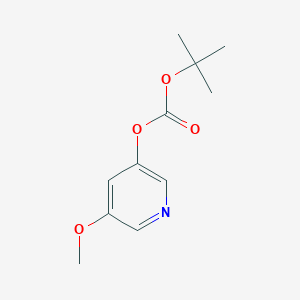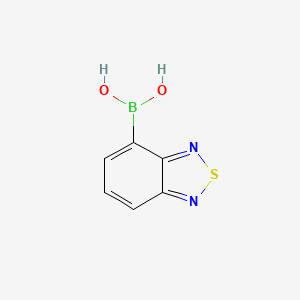
2,1,3-Benzothiadiazol-4-ylboronic acid
Übersicht
Beschreibung
2,1,3-Benzothiadiazol-4-ylboronic acid is a chemical compound with the molecular formula C6H5BN2O2S .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a 1,2,5-thiadiazole . The molecular weight is approximately 180 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of approximately 180 g/mol . Further details are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Photovoltaic Applications
Benzothiadiazole derivatives are extensively studied for their potential in improving the efficiency and stability of dye-sensitized solar cells (DSSCs). A systematic study highlighted the influence of different electron-acceptors conjugated to phenanthrocarbazole dyes, demonstrating enhanced power conversion efficiency and stability in DSSCs, indicating the critical role of benzothiadiazole structures in developing high-performance solar energy devices (Yang et al., 2016).
Antitumor Properties
Benzothiadiazole derivatives have shown potent antitumor properties. Research has elucidated the mechanism of action of these compounds, indicating selective cytotoxicity in vitro and in vivo against specific cancer cell lines. This research path is parallel to the development of clinical agents from this class of compounds, with amino acid conjugation techniques used to enhance solubility and bioavailability for potential clinical applications (Bradshaw et al., 2002).
Schistosomicidal Agents
New benzothiazole derivatives have been synthesized and evaluated for schistosomicidal activity. Some compounds demonstrated activity comparable to praziquantel, the current treatment standard, offering a new class of potent schistosomicidal agents (Mahran et al., 2007).
Fluorescent Probes
Benzothiazole structures have been applied in the development of fluorescent probes for sensing metal cations and pH changes. These probes exhibit high sensitivity and selectivity, making them suitable for various analytical and biological applications. The probes' ability to operate under physiological conditions extends their potential use in live cell imaging and environmental monitoring (Tanaka et al., 2001).
Crystal Engineering and Coordination Chemistry
Functionalized benzothiadiazoles have been employed in metal coordination chemistry and crystal engineering. These applications showcase the versatility of benzothiadiazole ligands in forming structurally defined complexes with metals, enabling the exploration of novel coordination types and contributing to the development of materials with unique electronic and optical properties (Bashirov et al., 2014).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect on steel in acidic environments. These inhibitors show promising results, outperforming previously reported compounds from the benzothiazole family and demonstrating the potential for practical applications in protecting metal surfaces against corrosion (Hu et al., 2016).
Zukünftige Richtungen
2,1,3-Benzothiadiazol-4-ylboronic acid and its derivatives are important acceptor units used in the development of photoluminescent compounds. They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors . Due to their strong electron-withdrawing ability, constructing molecules with the unit core of these derivatives can usually improve the electronic properties of the resulting organic materials .
Wirkmechanismus
Target of Action
The primary targets of 2,1,3-Benzothiadiazol-4-ylboronic acid are the components involved in the construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors . It is used as an acceptor unit in the development of photoluminescent compounds .
Mode of Action
This compound interacts with its targets by contributing to the molecular construction of organic electronic materials . Its strong electron-withdrawing ability allows it to improve the electronic properties of the resulting organic materials .
Biochemical Pathways
The compound affects the pathways involved in the synthesis of various polymers, small molecules, and metal complexes used in organic light-emitting diodes . The changes in these pathways lead to the development of photoluminescent compounds and improvements in the electronic properties of organic materials .
Result of Action
The action of this compound results in the development of photoluminescent compounds and the improvement of the electronic properties of organic materials . These effects are crucial for the construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Eigenschaften
IUPAC Name |
2,1,3-benzothiadiazol-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2S/c10-7(11)4-2-1-3-5-6(4)9-12-8-5/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXHEMODAHHASJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC2=NSN=C12)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674976 | |
| Record name | 2,1,3-Benzothiadiazol-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499769-94-7 | |
| Record name | 2,1,3-Benzothiadiazol-4-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo-2,1,3-thiadiazole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



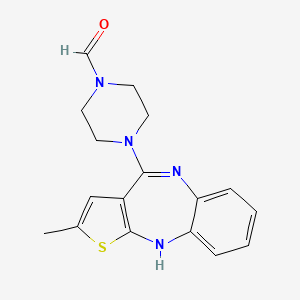
![N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-propanamide](/img/structure/B1530976.png)

![5-cyano-N-[(2-fluorophenyl)methoxyiminomethyl]-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B1530982.png)
![6-(Morpholinomethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1530984.png)
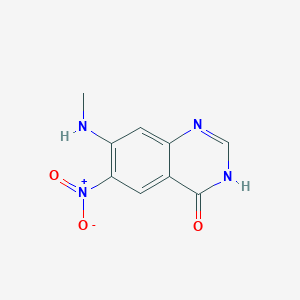
![7-{[(2-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1530986.png)
![4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide](/img/structure/B1530987.png)
![2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol](/img/structure/B1530988.png)
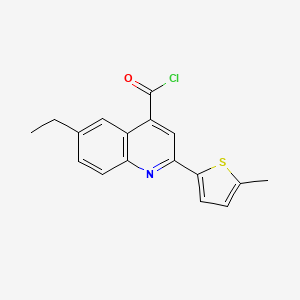
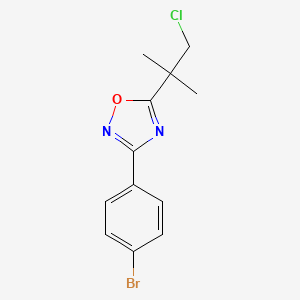
![5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide](/img/structure/B1530993.png)
